An In-depth Technical Guide to 1-(1H-Pyrazol-3-YL)propan-2-amine
An In-depth Technical Guide to 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(1H-Pyrazol-3-YL)propan-2-amine, a pyrazole derivative of significant interest in medicinal chemistry. Pyrazole-containing compounds are recognized for their diverse pharmacological activities, particularly as kinase inhibitors. This document summarizes the known physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and explores its potential role in modulating key signaling pathways. The information is presented to support further research and development of this and related compounds.
Chemical Properties
1-(1H-Pyrazol-3-YL)propan-2-amine is a small molecule featuring a pyrazole ring linked to a propan-2-amine moiety. While extensive experimental data for this specific compound is not widely available in the public domain, its fundamental properties can be summarized and predicted based on its structure and data from similar compounds.
General Information
| Property | Value | Source |
| IUPAC Name | 1-(1H-Pyrazol-3-yl)propan-2-amine | N/A |
| Synonyms | 1-(1H-Pyrazol-5-yl)propan-2-amine | [1] |
| CAS Number | 1017783-22-0 | [1][2] |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [2] |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of 1-(1H-Pyrazol-3-YL)propan-2-amine are limited. The following table includes available data and predicted values.
| Property | Value | Source/Method |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble (details not specified) | N/A |
| pKa | Not available | N/A |
| logP (predicted) | -1.0 | [3] |
| Storage Temperature | 2-8°C (for neat compound) | N/A |
| Stock Solution Storage | Below -20°C | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(1H-Pyrazol-3-YL)propan-2-amine are not explicitly published. However, based on established synthetic routes for similar pyrazole derivatives, a plausible synthetic strategy and analytical methods are outlined below.[4][5][6]
Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-one (Intermediate)
A common method for synthesizing 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[7]
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Reaction:
-
Reactants: A suitable β-ketonitrile or a related precursor.
-
Reagent: Hydrazine hydrate.
-
Solvent: Ethanol or a similar protic solvent.
-
Procedure: The β-ketonitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The mixture is then refluxed for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
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Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine
The target amine can be synthesized from the corresponding ketone via reductive amination.[6]
-
Reaction:
-
Reactant: 1-(1H-Pyrazol-3-YL)propan-2-one.
-
Reagents: Ammonia or an ammonium salt (as the amine source) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent: Methanol or another suitable solvent.
-
Procedure: The ketone is dissolved in methanol, followed by the addition of an excess of the ammonium salt and the reducing agent. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified.
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Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the pyrazole ring protons, the methylene protons, the methine proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the structure.[8][9][10]
-
¹³C NMR: Expected signals would correspond to the carbon atoms of the pyrazole ring and the propyl amine side chain.[8]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.[11][12][13] Predicted m/z for [M+H]⁺ is 126.10258.[3] Fragmentation patterns would be consistent with the structure, likely showing loss of the amine group or fragmentation of the side chain.
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Caption: Synthetic workflow for 1-(1H-Pyrazol-3-YL)propan-2-amine.
Biological Activity and Signaling Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[14][15] Pyrazole derivatives have been investigated for their activity against a wide range of kinases, including those involved in cancer and inflammatory diseases.[16][17]
Potential as a Kinase Inhibitor
Given its structure, 1-(1H-Pyrazol-3-YL)propan-2-amine is a candidate for investigation as a kinase inhibitor. The pyrazole ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of compounds.
Role in the Necroptosis Signaling Pathway
A significant area of research for pyrazole derivatives is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Necroptosis is a form of programmed cell death that plays a crucial role in inflammation. The inhibition of RIPK1 is a promising therapeutic strategy for inflammatory and neurodegenerative diseases.
The following diagram illustrates the TNF-α induced necroptosis pathway and the central role of RIPK1, a potential target for pyrazole-based inhibitors.
Caption: TNF-α induced necroptosis pathway highlighting RIPK1 as a target.
Conclusion
1-(1H-Pyrazol-3-YL)propan-2-amine represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, proposing viable synthetic and analytical protocols, and contextualizing its potential biological activity within the well-established necroptosis pathway. Further investigation into the precise physicochemical properties and biological targets of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 1-(1H-pyrazol-3-yl)propan-2-amine | 1017783-22-0 [amp.chemicalbook.com]
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- 3. PubChemLite - 1-(1h-pyrazol-1-yl)propan-2-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 4. soc.chim.it [soc.chim.it]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. mdpi.com [mdpi.com]
- 9. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 13. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
